N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride
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Overview
Description
“N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride” is a chemical compound. Based on its name, it contains functional groups such as an amine, a carboxamide, and a fluorine atom . The “N-(4-aminocyclohexyl)” part suggests the presence of a cyclohexane ring with an amino group at the 4th position. The “6-fluoro-N-methylnaphthalene-1-carboxamide” part suggests a naphthalene structure with a fluorine atom at the 6th position and a carboxamide group at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the naphthalene and cyclohexane rings, with the various functional groups attached at the specified positions . The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in reactions such as acylation or alkylation, while the carboxamide group could be involved in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride involves the reaction of 4-aminocyclohexylamine with 6-fluoro-1-naphthoic acid, followed by N-methylation and hydrochloride salt formation.", "Starting Materials": [ "4-aminocyclohexylamine", "6-fluoro-1-naphthoic acid", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-aminocyclohexylamine is reacted with 6-fluoro-1-naphthoic acid in the presence of sodium hydroxide to form N-(4-aminocyclohexyl)-6-fluoro-naphthalene-1-carboxamide.", "Step 2: N-methylation of the amine group is carried out using methyl iodide and sodium hydroxide to form N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide.", "Step 3: The product from step 2 is treated with hydrochloric acid to form the hydrochloride salt of N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide." ] } | |
CAS RN |
2639452-27-8 |
Product Name |
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride |
Molecular Formula |
C18H22ClFN2O |
Molecular Weight |
336.8 |
Purity |
95 |
Origin of Product |
United States |
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